molecular formula C24H23F3 B12535246 2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene CAS No. 863914-75-4

2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene

Cat. No.: B12535246
CAS No.: 863914-75-4
M. Wt: 368.4 g/mol
InChI Key: HRLVKHSOPIKYGN-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene is an organic compound with the molecular formula C20H28F2. This compound is characterized by the presence of fluorine atoms on both the phenyl and naphthalene rings, as well as an ethylcyclohexyl group. It is a white to off-white crystalline powder with a melting point of 51.0 to 54.0 °C and a predicted boiling point of 372.0 ± 35.0 °C .

Preparation Methods

The synthesis of 2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene involves several steps, typically starting with the preparation of the 3,4-difluorophenyl precursor. This precursor is then subjected to a series of reactions to introduce the ethylcyclohexyl and fluoronaphthalene groups. Common synthetic routes include:

    Halogenation: Introduction of fluorine atoms to the phenyl ring.

    Cyclization: Formation of the naphthalene ring.

    Alkylation: Addition of the ethylcyclohexyl group.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins or enzymes, potentially inhibiting their activity. The ethylcyclohexyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene can be compared with other similar compounds, such as:

    3,4-Difluoro-4’-(4-ethylcyclohexyl)biphenyl: Similar in structure but lacks the naphthalene ring.

    4’-[2-(3,4-Difluoro-phenyl)-ethyl]-4-propyl-bicyclohexyl: Contains a propyl group instead of an ethyl group and lacks the naphthalene ring.

The uniqueness of this compound lies in its combination of fluorine atoms, ethylcyclohexyl group, and naphthalene ring, which may confer distinct chemical and biological properties .

Properties

CAS No.

863914-75-4

Molecular Formula

C24H23F3

Molecular Weight

368.4 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene

InChI

InChI=1S/C24H23F3/c1-2-15-3-5-16(6-4-15)17-7-10-20-18(13-17)8-11-21(24(20)27)19-9-12-22(25)23(26)14-19/h7-16H,2-6H2,1H3

InChI Key

HRLVKHSOPIKYGN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2=CC3=C(C=C2)C(=C(C=C3)C4=CC(=C(C=C4)F)F)F

Origin of Product

United States

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